molecular formula C12H8F3N3O3 B2408332 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide CAS No. 900001-87-8

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide

Cat. No.: B2408332
CAS No.: 900001-87-8
M. Wt: 299.209
InChI Key: CUDPXRZRSJCLST-UHFFFAOYSA-N
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Description

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide is a compound that features a trifluoromethoxy group, which is known for its unique chemical properties and applications in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(trifluoromethoxy)aniline with a suitable pyridazine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to produce the compound in large quantities while maintaining quality and reducing costs .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Mechanism of Action

The mechanism of action of 6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

6-oxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O3/c13-12(14,15)21-8-3-1-7(2-4-8)16-11(20)9-5-6-10(19)18-17-9/h1-6H,(H,16,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDPXRZRSJCLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NNC(=O)C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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